![molecular formula C22H25N5 B12964590 N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the Quinazoline Core: This can be achieved through methods such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates.
Introduction of the Pyrrolo Moiety: This step involves cyclization reactions, often using metal-catalyzed or microwave-assisted reactions.
Functional Group Modifications: The final steps involve introducing the ethyl and isopropylbenzyl groups through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis and phase-transfer catalysis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anti-cancer agents.
Pyrroloquinazoline Derivatives: Similar compounds with variations in the substituent groups, affecting their biological activities.
Uniqueness
N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine stands out due to its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H25N5 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
3-N-ethyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C22H25N5/c1-4-24-22-25-18-9-10-19-17(20(18)21(23)26-22)11-12-27(19)13-15-5-7-16(8-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3,(H3,23,24,25,26) |
InChI Key |
YQFIMEXQDWBTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(C3=C(C=C2)N(C=C3)CC4=CC=C(C=C4)C(C)C)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


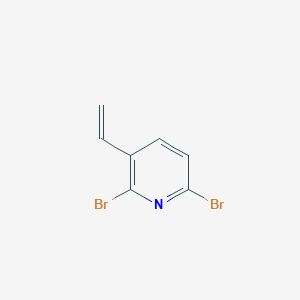

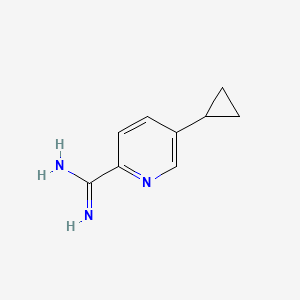
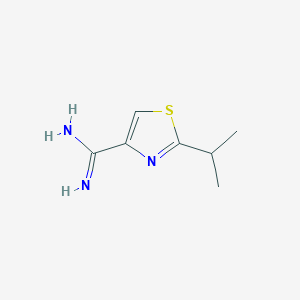
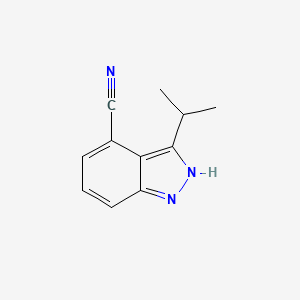
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
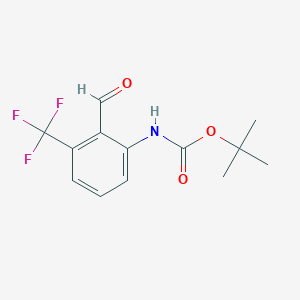
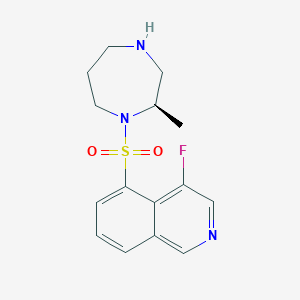
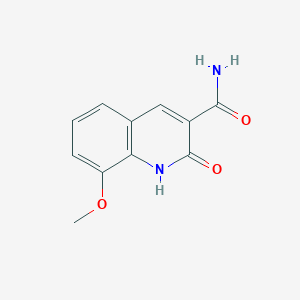
![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)
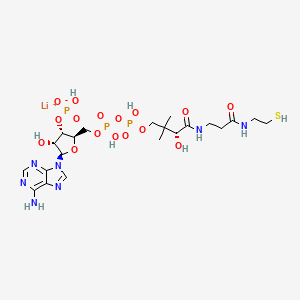
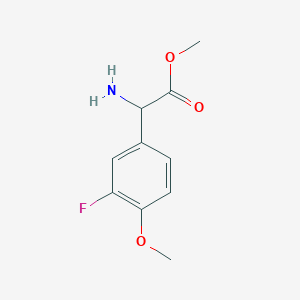
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)
